3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by its molecular formula. For example, the molecular formula of (Z)-N-(3-Allyl-6-Fluorobenzo[d]thiazol-2(3H)-ylidene)butyramide is C14H15FN2OS.Chemical Reactions Analysis
In a study, new thiazol-2-(3H)-ones were tested as human neutrophil elastase (HNE) inhibitors, but no activity was found at the highest concentration used (40 µM) .Scientific Research Applications
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Pharmacological Evaluation of Benzothiazole Derivatives
- Field : Medicinal Chemistry
- Application : Benzothiazole derivatives were synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
- Methods : The compounds were synthesized in satisfactory yield and evaluated using known experimental models . Some of the synthesized compounds showed significant anti-inflammatory and analgesic activities .
- Results : The ulcerogenic and irritative action on the gastrointestinal mucosa of these compounds, in comparison with standard, are low .
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Anticancer and Antiinflammatory Agents
- Field : Medicinal and Pharmaceutical Chemistry
- Application : Novel benzothiazole derivatives were synthesized as potential anticancer and antiinflammatory agents .
- . The effects of the compounds on the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) were evaluated by MTT method .
- Results : Twenty-five novel benzothiazole compounds were designed and synthesized, with their structures confirmed through spectrogram verification . The active compound 6-chloro- N - (4-nitrobenzyl) benzo [d] thiazol-2-amine (compound B7) was screened through a series of bioactivity assessments, which significantly inhibited the proliferation of A431, A549 and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .
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Antimicrobial and Antimalarial Agents
- Field : Medicinal Chemistry
- Application : Benzothiazole derivatives have shown potential biological activity against microbial and malarial infections .
- Methods : 2-aminobenzothiazole is used as a reactant and reaction intermediate. The endocyclic N-functions and the N-atom are ideally located to enable reactions with bis-electrophilic reagents to synthesize a different variety of heterocyclic compounds .
- Results : The synthesized benzothiazole derivatives have shown significant antimicrobial and antimalarial activities .
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Antidiabetic Agents
- Field : Medicinal Chemistry
- Application : Benzothiazole derivatives have been studied for their antidiabetic properties .
- Methods : The antidiabetic activity of these compounds is usually evaluated using in vivo or in vitro models .
- Results : Some benzothiazole derivatives have shown promising results in controlling blood glucose levels .
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Anticonvulsant Agents
- Field : Neuropharmacology
- Application : Benzothiazole derivatives have been studied for their potential anticonvulsant effects .
- Methods : The anticonvulsant activity of these compounds is usually evaluated using animal seizure models .
- Results : Some benzothiazole derivatives have shown significant anticonvulsant activities .
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Anti-Inflammatory Agents
- Field : Pharmacology
- Application : Benzothiazole derivatives have been studied for their potential anti-inflammatory effects .
- Methods : The anti-inflammatory activity of these compounds is usually evaluated using in vitro or in vivo models .
- Results : Some benzothiazole derivatives have shown significant anti-inflammatory activities .
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Antibacterial Agents
- Field : Medicinal Chemistry
- Application : Benzothiazole derivatives have shown potential biological activity against bacterial infections . They displayed antibacterial activity by inhibiting various enzymes .
- Methods : The antibacterial activity of these compounds is usually evaluated using in vitro models .
- Results : Some benzothiazole derivatives have shown significant antibacterial activities .
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Antifungal Agents
- Field : Medicinal Chemistry
- Application : Benzothiazole derivatives have been synthesized and evaluated for their antifungal activities .
- Methods : The antifungal activity of these compounds is usually evaluated using in vitro models .
- Results : Some benzothiazole derivatives have shown significant antifungal activities .
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Antioxidant Agents
- Field : Medicinal Chemistry
- Application : Benzothiazole derivatives have been studied for their potential antioxidant effects .
- Methods : The antioxidant activity of these compounds is usually evaluated using in vitro models .
- Results : Some benzothiazole derivatives have shown significant antioxidant activities .
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Antiviral Agents
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Antitubercular Agents
- Field : Medicinal Chemistry
- Application : Benzothiazole derivatives have been studied for their potential antitubercular effects .
- Methods : The antitubercular activity of these compounds is usually evaluated using in vitro models .
- Results : Some benzothiazole derivatives have shown significant antitubercular activities .
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Enzyme Inhibitors
- Field : Biochemistry
- Application : Benzothiazole derivatives have been studied for their potential as enzyme inhibitors .
- Methods : The inhibitory activity of these compounds is usually evaluated using in vitro models .
- Results : Some benzothiazole derivatives have shown significant inhibitory activities against various enzymes .
properties
IUPAC Name |
6-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2S.BrH/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12;/h2-4,6,12H,1,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWZAPJAPVFWGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)F)SC1=N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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